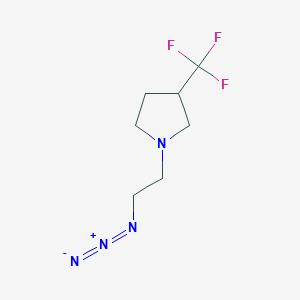

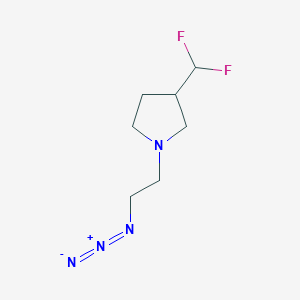

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine

説明

1-(2-Azidoethyl)pyrrolidine (AZEP) is a compound that has been prepared in laboratories . It’s used in various chemical reactions and has certain physical and chemical properties .

Chemical Reactions Analysis

AZEP has been used in a three-component alkene alkylazidation using sodium azide and heteroarenium salts . Another reaction involves the transformation of esters of 1,2-azido alcohols into α-amido ketones .Physical and Chemical Properties Analysis

AZEP’s density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor pressure was determined in the range of (311.75–418.15) K .科学的研究の応用

Synthesis of Pyrrolidine Derivatives

Pyrrolidines are significant in various fields, such as medicine, where they are used in drug development, and in industry, for applications like dyes and agrochemical substances. The synthesis of pyrrolidines, including those with trifluoromethyl groups, can be achieved through [3+2] cycloaddition reactions, showcasing their versatility in organic synthesis. These reactions can proceed under mild conditions, leading to pyrrolidine derivatives with specific structural features (Żmigrodzka et al., 2022).

Fluorinated Pyrrolidine Building Blocks

The introduction of fluorous substituents into pyrrolidine structures can dramatically enhance their properties, making them useful for a wide range of applications. The preparation and utilization of a new trifluoromethylated azomethine ylide precursor have led to the development of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, indicating the importance of such modifications in enhancing the efficacy of molecules (Tran et al., 2012).

Asymmetric Synthesis Techniques

Asymmetric synthesis of trifluoromethylated pyrrolidines through catalytic processes has been explored, achieving excellent stereoselectivity. This method highlights the capacity for creating structurally complex pyrrolidine derivatives with potential applications in medicinal chemistry and as organocatalysts. Such techniques demonstrate the utility of 1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine and related compounds in constructing molecules with precise chiral features (Li et al., 2011; Li et al., 2012).

Medicinal Chemistry and Organic Synthesis

Fluoropyrrolidines and (fluoroalkyl)pyrrolidines are key in the preparation of medicinal drugs and as organocatalysts, underscoring the broad applicability of such compounds in both medicinal chemistry and organic synthesis. The synthesis approaches vary from direct fluorination to multistep processes, utilizing fluoroalkyl precursors to achieve desired functionalities and properties in the final compounds (Pfund & Lequeux, 2017).

作用機序

Target of action

Azido compounds are generally known for their reactivity and are often used in click chemistry for the creation of complex structures .

Mode of action

The azido group in the compound can exert a control over the molecular conformation, which is known as the azido gauche effect . This effect can influence the compound’s interaction with its targets.

Pharmacokinetics

Its density, dynamic viscosity, and vapor pressure have been measured , which could provide some insights into its pharmacokinetic properties.

Action environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its density and dynamic viscosity were measured over a temperature range from 273.15 K to 373.15 K , suggesting that temperature could be a significant environmental factor.

生化学分析

Biochemical Properties

1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst. This interaction is highly specific and efficient, making it a valuable tool in labeling and tracking biomolecules in complex biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins and other biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively label biomolecules allows researchers to study dynamic cellular processes in real-time .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne groups in a process known as click chemistry. This reaction is highly efficient and specific, allowing for precise modification of target molecules. Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, further enhancing its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its labeling efficiency over extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively label target biomolecules without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects .

特性

IUPAC Name |

1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N4/c8-7(9,10)6-1-3-14(5-6)4-2-12-13-11/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOOIKZPEPREHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)

![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)

![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)